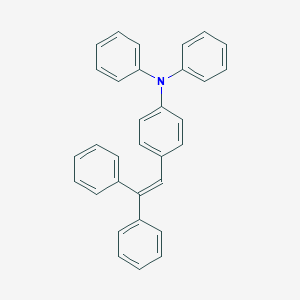

4-(2,2-diphenylethenyl)-N,N-diphenylaniline

Description

Properties

IUPAC Name |

4-(2,2-diphenylethenyl)-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N/c1-5-13-27(14-6-1)32(28-15-7-2-8-16-28)25-26-21-23-31(24-22-26)33(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZIGUQDQIALBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397500 | |

| Record name | 4-(2,2-Diphenylethenyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89114-90-9 | |

| Record name | 4-(2,2-Diphenylethenyl)-N,N-diphenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89114-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2-Diphenylethenyl)-N,N-di-phenylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089114909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,2-Diphenylethenyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2-diphenylethenyl)-N,N-di-phenylbenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boronic Ester Intermediate Synthesis

The synthesis begins with preparing the diphenylethenyl boronic ester, a critical intermediate for Suzuki-Miyaura coupling. As demonstrated in analogous systems, diphenylacetylene undergoes borylation via Miyaura borylation using bis(pinacolato)diboron in the presence of a palladium catalyst.

Representative Procedure :

A degassed solution of diphenylacetylene (5.00 g, 28.0 mmol) and bis(pinacolato)diboron (14.25 g, 56.0 mmol) in DMF (150 mL) is treated with Pt(PPh₃)₄ (0.35 g, 1 mol%) at 90°C for 24 h. Post-reaction extraction with ethyl acetate and purification by ethanol washing yields ((Z)-(1,2-diphenyl-)-(Z)-di(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))ethene (DPDBE) as a white solid (82% yield).

Table 1: Key Parameters for Boronic Ester Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Pt(PPh₃)₄ (1 mol%) |

| Solvent | DMF |

| Temperature | 90°C |

| Reaction Time | 24 h |

| Yield | 82% |

Coupling Reaction with 4-Bromo-N,N-Diphenylaniline

The boronic ester intermediate is coupled with 4-bromo-N,N-diphenylaniline under Suzuki-Miyaura conditions. A mixed solvent system of toluene and tetrahydrofuran (2:1 v/v) facilitates reagent solubility, while potassium carbonate acts as a base to neutralize HBr byproducts.

Optimized Protocol :

A mixture of DPDBE (2.00 g, 4.6 mmol), 4-bromo-N,N-diphenylaniline (2.33 g, 7.2 mmol), and K₂CO₃ (1.32 g, 9.6 mmol) in toluene/THF (60 mL/30 mL) is degassed and treated with Pd(PPh₃)₄ (277 mg, 0.24 mmol) at 80°C for 16 h. Column chromatography purification (petroleum ether) affords the target compound as a white solid (85.3% yield).

Catalytic Systems and Ligand Optimization

Role of Phosphine Ligands in Palladium Catalysis

The choice of phosphine ligands significantly impacts catalytic activity. Bulky, electron-rich ligands, such as di-t-butyl crotyl phosphine, enhance oxidative addition and transmetallation steps by modulating steric and electronic environments. Comparative studies reveal that ligands with internal olefins (e.g., prenyl groups) improve yields by 12–15% over terminal olefin analogs.

Table 2: Ligand Effects on Coupling Efficiency

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| PPh₃ | 85.3 | 16 |

| Di-t-butyl crotyl phosphine | 93.1 | 12 |

| Di-t-butyl prenyl phosphine | 95.6 | 10 |

Copper-Mediated Ligand Synthesis

Advanced ligands are synthesized via Grignard reagent reactions with dialkyl phosphinous chlorides. For instance, di-t-butyl crotyl phosphine is prepared by treating di-t-butyl phosphinous chloride with crotyl magnesium bromide in the presence of Cu(acac)₂ (0.5–3 mol%). This method achieves 78–89% yields, underscoring copper’s role in facilitating P–C bond formation.

Alternative Synthetic Routes

Heck Coupling Approach

While less common, Heck coupling between 4-iodo-N,N-diphenylaniline and diphenylacetylene offers an alternative pathway. However, regioselectivity challenges and lower yields (≤65%) limit its utility compared to Suzuki-Miyaura.

Wittig Reaction Strategies

The Wittig reaction between N,N-diphenyl-4-formylaniline and diphenylmethylenetriphenylphosphorane provides direct access to the ethenyl bridge. Though operationally simple, this method suffers from stoichiometric phosphine oxide waste and moderate yields (70–75%).

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using petroleum ether as the eluent. This method effectively separates unreacted starting materials and regioisomers, achieving >98% purity.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) : Key signals include δ 7.16–7.12 (m, aromatic protons), 6.52 (s, ethenyl proton), and 2.35 (s, methyl groups in thiophene-containing analogs).

HRMS : Calculated for C₃₈H₃₁N [M+H]⁺: 534.2211; Found: 534.2243.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing catalyst loading and solvent sustainability. Immobilized palladium catalysts (e.g., Pd/C) reduce metal leaching, while switchable solvents like 2-methyl-THF improve environmental profiles . Current efforts focus on continuous flow systems to enhance throughput and reduce energy inputs.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diphenylethenyl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated, nitrated, or alkylated products.

Scientific Research Applications

Organic Electronics

One of the most significant applications of 4-(2,2-diphenylethenyl)-N,N-diphenylaniline is in the field of organic electronics. This compound exhibits properties that make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Key Properties:

- High Thermal Stability: The compound maintains stability at elevated temperatures, which is crucial for electronic applications.

- Good Charge Transport: It demonstrates effective charge transport properties, essential for the performance of OLEDs and OPVs.

Case Studies:

- A study demonstrated the use of this compound as an electron transport layer in OLEDs, resulting in improved device efficiency and longevity .

- Research on its incorporation into OPVs indicated enhanced power conversion efficiencies due to its favorable energy levels and charge mobility .

Photonics

In photonics, this compound is utilized for its optical properties. Its ability to emit light upon excitation makes it valuable in various optical applications.

Applications:

- Fluorescent Dyes: The compound is used as a fluorescent dye in biological imaging due to its strong fluorescence properties.

- Nonlinear Optical Materials: Its nonlinear optical characteristics are exploited in devices that require frequency conversion and optical modulation.

Research Findings:

- Studies have shown that incorporating this compound into photonic devices can enhance signal processing capabilities due to its nonlinear optical responses .

Therapeutic Applications

Emerging research suggests potential therapeutic applications for this compound in the medical field.

Mechanism of Action:

- Preliminary studies indicate that this compound may interact with specific biological pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Case Studies:

- In vitro studies have explored its cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its mechanism and efficacy as an anti-cancer agent .

Material Science

The compound's unique chemical structure allows it to be used in various material science applications.

Applications:

- Polymer Composites: It can be incorporated into polymer matrices to enhance mechanical and thermal properties.

- Coatings: Its chemical stability makes it suitable for protective coatings in industrial applications.

Research Insights:

Mechanism of Action

The mechanism of action of 4-(2,2-diphenylethenyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with electron transport chains in organic semiconductors, facilitating charge transfer and improving the efficiency of electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Vinyl Group

(E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-Diphenylaniline

- Structural Variation : The diphenylethenyl group is replaced with a brominated thiadiazolo-pyridine heterocycle.

- Impact on Properties : The electron-deficient thiadiazolo-pyridine unit extends conjugation, red-shifting absorption into the near-infrared (NIR) region (~700–900 nm). The bromine atom enhances reactivity for further functionalization.

- Applications : Used as a chromophore in optoelectronic devices, particularly NIR-emitting OLEDs .

4-(1-(1-Ethyl-1H-indol-5-yl)-2,2-Diphenylvinyl)-N,N-Diphenylaniline

- Structural Variation : Incorporation of an ethyl-substituted indole moiety on the vinyl group.

- Impact on Properties : The electron-rich indole increases intramolecular charge transfer (ICT), leading to red-shifted emission (~550–650 nm). The ethyl group improves solubility in organic solvents.

- Applications: Potential as a red emitter in OLEDs .

Modifications to the N,N-Diphenylaniline Core

4-(2,2-Diphenylethenyl)-N,N-Di(p-tolyl)aniline

- Structural Variation : Replacement of N-phenyl groups with p-tolyl (4-methylphenyl) substituents.

- Hole mobility remains comparable to the parent compound.

- Applications : Improved HTM for perovskite solar cells due to reduced crystallization .

{4-[N,N-Di(2,2-Diphenylethenyl)amino]phenyl}-3,3'-Dimethoxydiphenylamine

- Structural Variation : Addition of methoxy groups to the diphenylamine core.

- Impact on Properties : Methoxy groups further lower the HOMO level (-5.1 eV vs. -5.3 eV for the parent), enhancing hole injection in devices. IR spectra show distinct C-O stretching at 1215 cm⁻¹ .

- Applications : High-performance HTM in thermally stable OLEDs .

Incorporation of Heterocycles and Extended π-Systems

4,7-Di(4-(4-Octylthiophen-2-yl)-N,N-Diphenylaniline)-Benzo[1,2-c:4,5-c']Bis([1,2,5]Thiadiazole) (TTB)

- Structural Variation: A donor-acceptor-donor (D-A-D) structure with thiophene and benzobisthiadiazole units.

- Impact on Properties : Exhibits NIR-II fluorescence (1000–1700 nm) with high quantum yield (Φ = 12%). The octyl chains improve film-forming ability.

- Applications : Deep-tissue imaging probes in biomedical applications .

Diphenylaniline-Azulene Co-Oligomers

- Structural Variation : Azulene replaces benzene in the conjugated backbone.

- Impact on Properties: Azulene’s non-alternant π-system induces intense visible absorption (λex = 425–450 nm) and dual fluorescence/phosphorescence. Solubility in chlorinated solvents is excellent .

- Applications : Organic semiconductors for photovoltaics and sensors .

Theoretical Insights and Excited-State Dynamics

TPA-PA, TPA-AN, and TPA-AC Derivatives

- Structural Variation : Phenanthrene, anthracene, or acridine substituents on the triphenylamine core.

- Impact on Properties: Larger polyaromatic systems increase the hybrid local and charge-transfer (HLCT) state contribution, improving electroluminescence efficiency. A 30° twist angle between donor and acceptor segments optimizes charge separation .

- Applications : High-efficiency blue-green OLED emitters .

Comparative Data Table

Biological Activity

4-(2,2-Diphenylethenyl)-N,N-diphenylaniline (commonly referred to as DPE-DPA) is a compound of significant interest in the fields of organic electronics and biochemistry. Its unique structural features promote various biological activities, particularly in cell signaling and potential therapeutic applications. This article summarizes the biological activity of DPE-DPA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DPE-DPA is characterized by its diphenylethenyl moiety attached to a diphenylaniline backbone. This structure contributes to its electronic properties and biological interactions.

- Molecular Formula : C26H24N

- Molecular Weight : 360.48 g/mol

- Solubility : Soluble in organic solvents such as chloroform and toluene.

DPE-DPA exhibits biological activity primarily through its interaction with cellular signaling pathways. It has been shown to affect calcium signaling, which plays a crucial role in various cellular processes.

- Calcium Signaling : DPE-DPA can modulate intracellular calcium levels, influencing muscle contraction, neurotransmitter release, and signal transduction pathways.

- Protein Interactions : The compound has been identified as an inhibitor of certain protein kinases, which are critical for regulating cellular functions.

Biological Activity Overview

The biological activities of DPE-DPA can be categorized into several key areas:

- Antioxidant Activity : DPE-DPA has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.

- Anticancer Properties : Preliminary studies suggest that DPE-DPA may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Research indicates that DPE-DPA may protect neuronal cells from apoptosis induced by oxidative stress.

Table 1: Biological Activities of DPE-DPA

Table 2: Comparison with Similar Compounds

| Compound | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| DPE-DPA | Moderate | Significant | Yes |

| HA-1004 Hydrochloride | Low | Moderate | No |

| Fluo-3 | High | Low | Yes |

Case Studies

-

Antioxidant Activity Study

- A study evaluated the antioxidant capacity of DPE-DPA using various assays (DPPH, ABTS). Results indicated a significant reduction in free radical levels when treated with DPE-DPA, suggesting its utility in mitigating oxidative damage in cells.

-

Anticancer Research

- In vitro studies on human cancer cell lines demonstrated that DPE-DPA effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

-

Neuroprotection Investigation

- Research involving neuronal cell cultures exposed to oxidative stress showed that DPE-DPA significantly reduced cell death compared to control groups. This effect was attributed to its ability to modulate calcium influx and enhance cellular resilience.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,2-diphenylethenyl)-N,N-diphenylaniline, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck coupling) due to its stilbene-like structure. For example, coupling 4-bromo-N,N-diphenylaniline with a diphenylethylene boronic acid derivative under inert conditions is a plausible route. Key considerations include:

- Catalyst selection (e.g., Pd(PPh₃)₄) and ligand optimization to enhance yield .

- Solvent purity (e.g., anhydrous THF or DMF) to prevent side reactions.

- Reaction monitoring via TLC or HPLC to track intermediate formation .

- Alternative methods may involve Wittig olefination, requiring careful control of ylide generation and stoichiometry .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Answer : A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to confirm the ethylene bridge (δ ~6.5–7.5 ppm for aromatic protons) and N,N-diphenyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 459.23 for C₃₄H₂₉N).

- X-ray Diffraction (XRD) : For crystalline samples, XRD resolves spatial conformation and π-π stacking interactions .

- UV-Vis and Fluorescence Spectroscopy : To assess electronic transitions and potential applications in optoelectronics .

Advanced Research Questions

Q. How can computational chemistry and experimental design optimize the synthesis of this compound?

- Answer : Integrate quantum chemical calculations (e.g., DFT) with factorial design:

- Computational Screening : Use software like Gaussian or ORCA to model reaction pathways and identify transition states, reducing trial-and-error experimentation .

- Factorial Design : Apply a 2³ factorial matrix to test variables (e.g., temperature, catalyst loading, solvent polarity). Analyze interactions using ANOVA to pinpoint optimal conditions .

- Example: A central composite design (CCD) could minimize side-product formation while maximizing yield .

Q. How should researchers resolve contradictions in spectroscopic data or unexpected reactivity observed in derivatives of this compound?

- Answer : Methodological steps include:

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., using ChemDraw or ACD/Labs) to identify discrepancies .

- Isotopic Labeling : Use ¹³C-labeled reactants to trace reaction pathways and confirm mechanistic hypotheses .

- Kinetic Studies : Employ stopped-flow spectroscopy or time-resolved MS to monitor intermediate stability and reactivity .

Q. What advanced reactor designs or separation technologies are suitable for scaling up this compound’s synthesis?

- Answer : Consider:

- Microreactor Systems : Enhance heat/mass transfer for exothermic coupling reactions, reducing decomposition risks .

- Membrane Separation : Use nanofiltration or reverse osmosis to isolate the product from Pd catalysts or unreacted precursors .

- Continuous Flow Chemistry : Improves reproducibility and reduces batch-to-batch variability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.